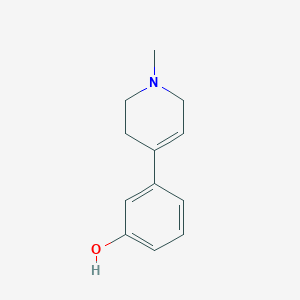

1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine (MPTP) is a synthetic compound that is primarily used in scientific research to study Parkinson's disease. MPTP is known to cause a Parkinson's-like syndrome in humans and other animals, making it a valuable tool in the study of the disease.

Mécanisme D'action

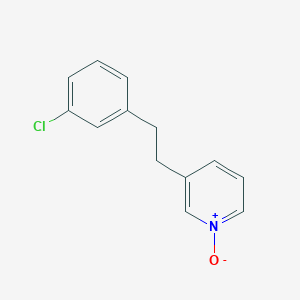

1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neuron.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This leads to a reduction in dopamine levels in the brain, which is the primary cause of the Parkinson's-like symptoms observed in animals and humans exposed to 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it allows researchers to model Parkinson's disease in animals and study its progression. This can provide valuable insights into the disease and help researchers develop new treatments. However, there are also limitations to using 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine in lab experiments. For example, the Parkinson's-like syndrome caused by 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine may not accurately reflect the progression of the disease in humans, and the selective destruction of dopaminergic neurons may not fully capture the complexity of the disease.

Orientations Futures

There are several future directions for research related to 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine and Parkinson's disease. One area of research is focused on developing new treatments for the disease that target the underlying mechanisms of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-induced neurodegeneration. Another area of research is focused on developing new animal models of the disease that more accurately reflect its progression in humans. Additionally, researchers are exploring the use of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine in other areas of neuroscience research, such as the study of addiction and depression.

Méthodes De Synthèse

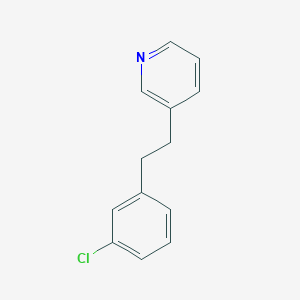

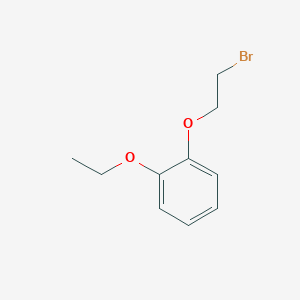

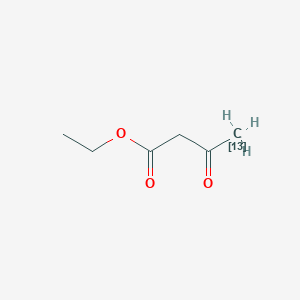

The synthesis of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine involves the condensation of 1-methyl-4-piperidone with 3-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine. The synthesis of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine is relatively simple and can be performed in a laboratory setting.

Applications De Recherche Scientifique

1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine is primarily used in scientific research to study Parkinson's disease. 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine is known to cause a Parkinson's-like syndrome in humans and other animals by selectively destroying dopaminergic neurons in the substantia nigra of the brain. This makes 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine a valuable tool in the study of Parkinson's disease, as it allows researchers to model the disease in animals and study its progression.

Propriétés

Numéro CAS |

105223-62-9 |

|---|---|

Nom du produit |

1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine |

Formule moléculaire |

C12H15NO |

Poids moléculaire |

189.25 g/mol |

Nom IUPAC |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol |

InChI |

InChI=1S/C12H15NO/c1-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-5,9,14H,6-8H2,1H3 |

Clé InChI |

QNIPNOMEHDJBAL-UHFFFAOYSA-N |

SMILES |

CN1CCC(=CC1)C2=CC(=CC=C2)O |

SMILES canonique |

CN1CCC(=CC1)C2=CC(=CC=C2)O |

Autres numéros CAS |

105223-62-9 |

Synonymes |

1-methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine meta-hydroxy-MPTP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.